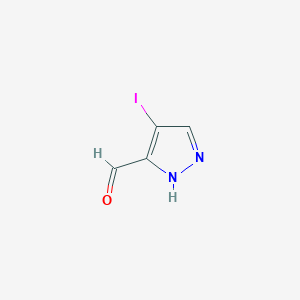

4-Iodo-1H-pyrazole-5-carbaldehyde

Description

Synthesis of Complex Heterocyclic Systems

The reactivity of 4-Iodo-1H-pyrazole-5-carbaldehyde makes it an ideal starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

While direct synthesis of pyrazolo[3,4-c]pyrazoles from this compound is not extensively documented, the related pyrazolo[3,4-b]pyridines are readily accessible. The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This method allows for the switchable synthesis of both halogenated and non-halogenated products. nih.gov For instance, the reaction of 5-aminopyrazoles with alkynyl aldehydes in the presence of iodine can lead to iodinated pyrazolo[3,4-b]pyridines. nih.gov

A plausible synthetic route towards pyrazolo[3,4-c]pyrazoles could involve the reaction of this compound with hydrazine (B178648) derivatives. The initial condensation would form a hydrazone, which could then undergo an intramolecular cyclization, potentially facilitated by a catalyst, to form the fused pyrazole (B372694) ring system.

The synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones can be envisioned through a multi-step sequence starting from this compound. A key step would involve a reaction with a substituted phenol (B47542) derivative to construct the chromenone core. For example, a Knoevenagel condensation of the pyrazole aldehyde with a compound containing an active methylene (B1212753) group, followed by a cyclization reaction, could lead to the desired fused heterocyclic system. The iodo-substituent offers a site for further functionalization of the final product.

The synthesis of pyrazolo[4,3-b]pyridines often involves the annulation of a pyridine (B92270) ring to a pre-existing pyrazole. nih.gov One established method utilizes the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. nih.gov While this compound is not the direct precursor, its conversion to the corresponding 4-amino derivative would provide a key intermediate for this transformation.

For the synthesis of imidazo[1,2-a]azines, such as imidazo[1,2-a]pyridines, a common approach is the multicomponent reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov In this context, this compound can serve as the aldehyde component, leading to the formation of imidazo[1,2-a]pyridines bearing a 4-iodopyrazolyl substituent. Molecular iodine can also act as a catalyst in the synthesis of imidazo[1,2-a]pyridines and their analogues. nih.govnih.gov

Development of Highly Substituted Pyrazole Scaffolds for Chemical Libraries

The ability to introduce a variety of substituents at different positions of the pyrazole ring makes this compound a valuable building block for the creation of chemical libraries. These libraries of diverse pyrazole-containing compounds are crucial for drug discovery and high-throughput screening.

The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to attach various molecular fragments. The iodine atom is particularly useful for introducing diversity through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic variation of substituents at the 4-position of the pyrazole ring, leading to a large number of structurally diverse molecules from a single starting material.

Precursors for Advanced Functional Materials

The unique electronic properties of the pyrazole ring, combined with the ability to introduce various functional groups, make pyrazole derivatives promising candidates for applications in materials science.

Pyrazole-based compounds are being explored for their potential use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). The tunable electronic properties of pyrazoles, achieved through substitution, can influence their charge transport characteristics and emission properties. While direct applications of this compound in OLEDs are not yet widely reported, its derivatives, synthesized through the reactions described above, could be designed to possess the necessary electronic and photophysical properties for use as emitters, host materials, or charge-transporting layers in OLED devices. The presence of the heavy iodine atom could also be exploited to induce phosphorescence, a desirable property for high-efficiency OLEDs.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBENXPVDZFCZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293617 | |

| Record name | 4-Iodo-1H-pyrazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259224-01-5 | |

| Record name | 4-Iodo-1H-pyrazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1H-pyrazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights of 4 Iodo 1h Pyrazole 5 Carbaldehyde

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The iodine atom at the C-4 position of the pyrazole (B372694) ring serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized pyrazole derivatives. The general reactivity order for aryl halides in these couplings is I > Br > Cl, making 4-iodopyrazoles highly suitable substrates. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For 4-Iodo-1H-pyrazole-5-carbaldehyde, this reaction allows for the introduction of various aryl and alkyl groups at the C-4 position. The catalytic cycle typically involves the oxidative addition of the 4-iodopyrazole (B32481) to a Palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is compatible with a wide range of functional groups and can often be performed under mild conditions, even with unprotected N-H groups on the pyrazole ring. nih.gov The use of specific palladium precatalysts and ligands, such as those derived from XPhos, can facilitate the coupling of even challenging substrates in good to excellent yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Pyrazole Halides This table presents data for related pyrazole halides to illustrate typical reaction conditions and outcomes.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromopyrazole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 86 | nih.gov |

| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 72 | nih.gov |

P1 = XPhos-derived precatalyst

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for synthesizing alkynyl-substituted pyrazoles, which are important precursors for more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

For this compound, Sonogashira coupling provides a direct route to 4-alkynyl-1H-pyrazole-5-carbaldehydes. The catalytic cycle involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the Pd(II)-aryl complex. libretexts.org Copper-free protocols have also been developed, often requiring a stronger base to facilitate the deprotonation of the alkyne. nih.gov

Table 2: Examples of Sonogashira Cross-Coupling with Pyrazole Halides This table includes data for related pyrazole halides to demonstrate typical reaction conditions.

| Pyrazole Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene/DMF | Good | researchgate.net |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide.

While specific examples utilizing this compound are not extensively documented, the high reactivity of the C-I bond makes it a prime candidate for this transformation. The reaction would involve the preparation of an organozinc reagent (e.g., Aryl-ZnX or Alkyl-ZnX) followed by its Pd-catalyzed reaction with the iodopyrazole. The use of highly active catalysts like Pd-PEPPSI-IPent has been shown to be effective for the coupling of various heteroaryl halides with secondary alkylzinc reagents, suggesting its potential applicability here. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.org It offers a direct method for the vinylation of aryl halides. The application of the Heck reaction to this compound would be expected to yield 4-vinyl-1H-pyrazole-5-carbaldehyde derivatives. The reaction typically proceeds with trans selectivity. organic-chemistry.org Given the successful application of Heck reactions to a wide variety of aryl halides, this pathway represents a feasible, though less explored, route for functionalizing the pyrazole core.

Stille Reaction: The Stille coupling utilizes an organotin reagent to couple with an organic halide, catalyzed by palladium. youtube.com A key advantage of the Stille reaction is that the organotin reagents are generally stable to air and moisture, and the reaction conditions are mild, tolerating a wide array of functional groups. The coupling of this compound with various organostannanes (e.g., vinyl-, alkynyl-, or arylstannanes) would provide a powerful method for introducing diverse substituents at the C-4 position, with the stereochemistry of the coupling partners being conserved. youtube.com

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the C-5 position is a key site for synthetic transformations, primarily through nucleophilic addition and condensation reactions. These reactions allow for the extension of the carbon framework and the introduction of new functional groups and heterocyclic rings.

The aldehyde functional group is electrophilic and readily reacts with a variety of nucleophiles. researchgate.net

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form secondary alcohols after an aqueous workup. This provides a straightforward method for introducing alkyl, aryl, or alkynyl groups at the C-5 position.

Reduction: The aldehyde can be easily reduced to a primary alcohol, (4-Iodo-1H-pyrazol-5-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

Condensation Reactions: The carbaldehyde readily undergoes condensation with compounds containing an active methylene (B1212753) group in the presence of a base (e.g., Knoevenagel condensation). It also reacts with amines, hydrazines, hydroxylamine (B1172632), and semicarbazides to form the corresponding imines (Schiff bases), hydrazones, oximes, and semicarbazones, respectively. researchgate.netumich.edu These products are often valuable intermediates for the synthesis of more complex fused heterocyclic systems. For example, the condensation of pyrazole-4-carbaldehydes with 2-mercaptoacetic acid and aromatic amines has been used to synthesize pyrazolylthiazolidin-4-ones. researchgate.net

Baylis-Hillman Reaction Studies with Pyrazolecarbaldehydes

The Baylis-Hillman, or Morita-Baylis-Hillman (MBH), reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org This reaction is highly atom-economical and produces densely functionalized allylic alcohols. wikipedia.org

The general mechanism involves the 1,4-addition of the catalyst (e.g., DABCO) to the activated alkene, forming a zwitterionic enolate. This nucleophilic intermediate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst yield the final product. wikipedia.orgorganic-chemistry.orgnrochemistry.com

While specific studies on this compound in the Baylis-Hillman reaction are not extensively documented, the reactivity of aldehydes on heterocyclic rings is well-established. The reaction's rate and success are influenced by several factors, including the nature of the catalyst, the electrophilicity of the aldehyde, and the solvent. princeton.edunih.gov For instance, the use of polar, hydrogen-bonding solvents like water or formamide (B127407) has been shown to significantly accelerate the reaction. nih.gov Given the electronic properties of the pyrazole ring system, it is anticipated that this compound would serve as a viable electrophile in this transformation, reacting with various activated alkenes to generate complex, functionalized pyrazole derivatives.

Table 1: General Conditions for the Baylis-Hillman Reaction

| Component | Example | Role | Reference |

| Electrophile | Aldehyde (e.g., Benzaldehyde) | Carbonyl source | wikipedia.orgnrochemistry.com |

| Activated Alkene | Acrylates, Acrylonitrile, Vinyl ketones | Michael acceptor | wikipedia.orgnrochemistry.com |

| Catalyst | DABCO, 3-Hydroxyquinuclidine | Nucleophilic trigger | wikipedia.orgnih.gov |

| Solvent | Chloroform, Water, Formamide | Reaction medium | nrochemistry.comnih.gov |

Formation of Imines, Oximes, and Hydrazones

The carbaldehyde group at the C-5 position of the pyrazole ring is a versatile handle for derivatization through condensation reactions with primary amines and their derivatives. These reactions produce imines (Schiff bases), oximes, and hydrazones, which are valuable intermediates in the synthesis of more complex heterocyclic systems and compounds with potential biological activity.

The general mechanism for these formations involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically followed by a proton transfer and then elimination of a water molecule, often under acid catalysis, to form the C=N double bond. youtube.com

Imines: Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines.

Oximes: Reaction with hydroxylamine (NH₂OH) results in the formation of an oxime. youtube.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. youtube.comnih.gov

These reactions are fundamental in organic synthesis. For example, the reaction of a pyrazole carbaldehyde with an amine in methanol, often with a catalytic amount of acetic acid, is a standard procedure for generating imines that can be used in subsequent steps without purification. ambeed.com The formation of hydrazones from pyrazole aldehydes and hydrazine derivatives is also a key step in building fused ring systems like pyrazolo[3,4-d]pyrimidines. nih.gov

Table 2: Condensation Reactions of Pyrazole Aldehydes

| Reagent | Product Type | General Structure | Reference |

| Primary Amine (R-NH₂) | Imine | >C=N-R | youtube.com |

| Hydroxylamine (NH₂OH) | Oxime | >C=N-OH | youtube.com |

| Hydrazine (R-NHNH₂) | Hydrazone | >C=N-NH-R | youtube.comnih.gov |

Halogen-Metal Exchange Reactions and Subsequent Derivatizations

The carbon-iodine bond at the C-4 position is a key feature of this compound, enabling its participation in halogen-metal exchange reactions. This process transforms the relatively unreactive C-I bond into a highly nucleophilic organometallic species, which can then be trapped with various electrophiles to introduce new functional groups at the C-4 position. wikipedia.org

Lithiation of Iodopyrazole Derivatives and Electrophilic Quenching

Lithium-halogen exchange is a rapid and efficient method for preparing organolithium compounds from organic halides. wikipedia.org The reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The equilibrium of this exchange generally favors the formation of the more stable organolithium species. stackexchange.com

For this compound, several factors must be considered. The acidic N-H proton of the pyrazole ring and the electrophilic aldehyde group are both reactive towards organolithium reagents. Therefore, protection of these functional groups is typically required before attempting lithiation. For instance, the pyrazole nitrogen can be protected with a group like a phenylsulfonyl moiety. Studies on 4-bromo-1-phenylsulfonylpyrazole have shown that regioselective metalation can be achieved at the C-5 position. rsc.org Following a similar strategy, after N-H protection, the C-4 iodo group could undergo lithium-halogen exchange. The resulting C-4 lithiated pyrazole is a potent nucleophile that can react with a wide array of electrophiles, such as alkyl halides, carbon dioxide, or other carbonyl compounds, to install a new substituent at this position. Subsequent deprotection would then yield the C-4 substituted pyrazole.

Grignard Reagent Formation and Reactivity at the C-4 Position

The formation of a Grignard reagent by direct reaction of an aryl iodide with magnesium metal is a fundamental organometallic reaction. wikipedia.org However, the presence of acidic protons (like the pyrazole N-H) or electrophilic functional groups (the aldehyde) in the substrate molecule is incompatible with this method, as the highly basic and nucleophilic Grignard reagent would be quenched. leah4sci.comyoutube.com

An alternative approach is to perform a magnesium-halogen exchange by treating the aryl iodide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgharvard.edu This method often exhibits greater functional group tolerance. Even so, for a substrate like this compound, protection of the N-H and aldehyde groups would be necessary prior to the exchange reaction to prevent side reactions. A combination of reagents, such as i-PrMgCl and n-BuLi, has been developed to facilitate halogen-metal exchange on heterocyclic substrates bearing acidic protons under non-cryogenic conditions. nih.gov Once the C-4 pyrazolylmagnesium halide is formed, it can react with various electrophiles in a manner similar to its lithiated counterpart, providing another route to C-4 functionalized pyrazoles.

Intramolecular Cyclization and Annulation Chemistry

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for constructing fused polycyclic systems through intramolecular reactions.

Access to Fused Polycyclic Systems

The strategic placement of reactive groups on the pyrazole core allows for the design of intramolecular cyclization cascades to build annulated heterocyclic systems, such as pyrazolopyridines, pyrazolopyrimidines, and other related structures. nih.govnih.govrsc.org These fused systems are of significant interest due to their prevalence in pharmacologically active compounds.

Starting from this compound, a synthetic sequence could involve:

Derivatization of the aldehyde: The aldehyde can be converted into an imine or enamine, or used in a condensation reaction to introduce a side chain with a nucleophilic or electrophilic site.

Functionalization at C-4: The iodo group can be replaced via a transition-metal-catalyzed cross-coupling reaction (e.g., Sonogashira, Heck, or Suzuki coupling) to introduce another reactive handle, such as an alkyne, alkene, or aryl group.

Intramolecular Cyclization: With appropriate functional groups at the C-4 and C-5 positions (or on the N-1 nitrogen), an intramolecular cyclization can be triggered. For example, a Sonogashira coupling to introduce an alkyne at C-4, followed by conversion of the C-5 aldehyde to an oxime, could set the stage for a palladium-catalyzed cyclization to form a pyrazolo-fused isoxazole. Alternatively, derivatization of the pyrazole N-H with a propargyl group could enable cyclization with the C-5 aldehyde to form fused systems. nih.gov The synthesis of pyrano[2,3-c]pyrazoles via intramolecular cyclization of appropriately substituted pyrazole intermediates highlights a powerful strategy for building such fused rings. acs.org

These strategies underscore the value of this compound as a versatile building block for the synthesis of complex, fused heterocyclic compounds.

Rearrangement Reactions of Functionalized Pyrazoles

While specific rearrangement reactions starting directly from this compound are not extensively documented, the pyrazole scaffold and related aza-heterocycles are known to undergo several types of molecular rearrangements. These reactions typically require specific functionalization patterns and reaction conditions and often proceed through ring-opening and ring-closing mechanisms.

One of the most well-known rearrangements in nitrogen heterocycles is the Dimroth rearrangement , which involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org Although classically observed in 1,2,3-triazoles and pyrimidines, the underlying mechanism can be relevant to pyrazoles featuring an exocyclic amino or imino group. wikipedia.orgucl.ac.uk The process generally occurs under thermal or pH-mediated conditions, proceeding through a ring-opened intermediate that allows for bond rotation and subsequent re-cyclization to form a thermodynamically more stable isomer. rsc.orgresearchgate.net For a pyrazole analog, this would involve the interchange of a ring nitrogen with a nitrogen atom of an exocyclic substituent.

More complex rearrangements involving the pyrazole core have also been reported. For instance, studies on 1-phenyl-substituted pyrazolium (B1228807) salts have shown their ability to rearrange into 4-aminoquinolines. This transformation is initiated by deprotonation to form a pyrazol-3-ylidene (a type of N-heterocyclic carbene), which then undergoes a sequence of ring-opening, intramolecular 6π-electrocyclization, and tautomerization to yield the final quinoline (B57606) product. researchgate.net The mechanism, supported by DFT calculations, highlights the latent reactivity of the pyrazole ring that can be unlocked through strategic functionalization and choice of reagents. researchgate.net

Another unusual transformation has been observed involving a transient pyrazole nitrene, generated from a corresponding azide. This species can initiate a cascade of ring-opening and recyclization, leading to unexpected products without the need for external oxidants or reductants. mdpi.com Such reactions underscore the potential for complex intramolecular transformations within highly functionalized pyrazole systems.

These examples, while not directly involving this compound, illustrate the potential for rearrangement reactions within the pyrazole framework. The presence of the iodo and aldehyde groups could influence the propensity and pathway of such rearrangements, should the appropriate neighboring functional groups be installed.

| Rearrangement Type | Key Precursor Feature | General Mechanism | Potential Outcome for a Pyrazole System |

| Dimroth Rearrangement | Exocyclic amino/imino group adjacent to a ring nitrogen | Ring-opening to a diazo or similar intermediate, followed by rotation and ring-closure | Isomerization, interchange of ring and substituent nitrogen atoms wikipedia.orgucl.ac.uk |

| Pyrazol-3-ylidene to 4-Aminoquinoline | 1-Aryl substitution, formation of N-heterocyclic carbene | Ring-opening, intramolecular cyclization, tautomerization | Formation of a fused aromatic system (quinoline) researchgate.net |

| Pyrazole Nitrene Rearrangement | Azide precursor to form a transient nitrene | Ring-opening/recyclization cascade | Complex structural transformation, potential for remote C-H functionalization mdpi.com |

Regioselectivity and Stereoselectivity in Synthetic Transformations

The directing effects of the substituents on the pyrazole ring are paramount in controlling the selectivity of its synthetic transformations. In this compound, the electron-withdrawing nature of the aldehyde and the electronic and steric influence of the iodine atom at adjacent positions create a distinct reactivity pattern.

Regioselectivity

The regioselectivity of reactions on the pyrazole ring is often dictated by the existing substitution pattern. The synthesis of iodinated pyrazoles itself provides a clear example of regiocontrol. Research on 1-aryl-3-trifluoromethyl-1H-pyrazoles has demonstrated that the site of iodination can be selectively directed to either the C4 or C5 position based on the reaction conditions. nih.gov

C4-Iodination: Treatment with elemental iodine (I₂) in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to the exclusive formation of the 4-iodo derivative. This proceeds via an electrophilic substitution mechanism, where the C4 position is the most susceptible to attack. nih.gov

C5-Iodination: In contrast, deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures generates a lithium pyrazolide intermediate. Trapping this intermediate with iodine results in the highly regioselective formation of the 5-iodo isomer. nih.gov The C5 proton is the most acidic, facilitating this pathway.

This highlights how the preparation of a precursor to a molecule like this compound can be achieved with high regiochemical fidelity.

| Reaction | Reagents | Target Position | Mechanistic Rationale | Reference |

| C4-Iodination | I₂, Ceric Ammonium Nitrate (CAN) | C4 | Electrophilic aromatic substitution on the electron-rich C4 position. | nih.gov |

| C5-Iodination | 1. n-BuLi, -78 °C; 2. I₂ | C5 | Deprotonation of the most acidic C5-H proton, followed by quenching of the resulting anion. | nih.gov |

Furthermore, the synthesis of other functionalized pyrazoles, such as hydroxy-pyrazole-carboxylates, shows similar regioselective control. The reaction of arylhydrazines with different dicarbonyl-type precursors (like diethyl α-(ethoxymethylidene)malonate or diethyl α-[(dimethylamino)methylidene]malonate) can lead to different regioisomers. nih.gov The outcome is determined by which nitrogen atom of the hydrazine attacks which electrophilic carbon first, a process that can be controlled by the choice of substrates and reaction conditions. nih.govnih.gov

Stereoselectivity

There is limited specific information in the reviewed literature concerning stereoselective transformations involving this compound. However, the presence of the carbaldehyde group provides a clear opportunity for stereoselective reactions. The aldehyde's carbonyl carbon is prochiral, meaning that nucleophilic addition can generate a new stereocenter.

Potential stereoselective reactions at the aldehyde include:

Asymmetric Reduction: Using chiral reducing agents (e.g., those derived from boranes or aluminum hydrides) to produce a chiral hydroxymethyl group.

Asymmetric Alkylation/Arylation: Employing chiral organometallic reagents to add alkyl or aryl groups, leading to the formation of chiral secondary alcohols.

Asymmetric Aldol or Related Reactions: Using the aldehyde as an electrophile in reactions with chiral nucleophiles or in the presence of a chiral catalyst.

The success of such reactions would depend on the ability of a chiral catalyst or reagent to effectively differentiate between the two prochiral faces of the aldehyde, a challenge that can be influenced by the steric and electronic properties of the adjacent C-I bond and the pyrazole ring itself.

Applications of 4 Iodo 1h Pyrazole 5 Carbaldehyde As a Versatile Building Block

Precursors for Advanced Functional Materials

Ligands in Homogeneous and Heterogeneous Catalysis

4-Iodo-1H-pyrazole-5-carbaldehyde serves as a valuable and versatile building block in the synthesis of specialized ligands for both homogeneous and heterogeneous catalysis. The presence of the aldehyde functional group, the reactive iodine atom, and the pyrazole (B372694) core allows for the construction of a diverse range of ligand architectures. These ligands, in turn, can be coordinated with various transition metals to create catalysts with tailored activities and selectivities for a multitude of organic transformations.

The primary routes to ligand synthesis from this compound involve the reaction of its aldehyde group to form Schiff bases and the modification of the pyrazole ring to generate N-heterocyclic carbene (NHC) precursors. These ligand types have demonstrated significant utility in a wide array of catalytic applications.

Homogeneous Catalysis

In homogeneous catalysis, ligands derived from this compound can be utilized to create soluble metal complexes that exhibit high activity and selectivity. The ability to finely tune the steric and electronic properties of the ligand by modifying the pyrazole backbone or the substituents introduced via the aldehyde group is a key advantage.

One of the most common applications of pyrazole-based ligands is in the formation of Schiff base complexes. ekb.egresearchgate.netresearchgate.netniscpr.res.inisca.me The condensation reaction of the aldehyde group of this compound with various primary amines yields imine-containing ligands. researchgate.net These Schiff base ligands can coordinate with a variety of transition metals, such as copper, nickel, and cobalt, to form catalytically active complexes. niscpr.res.in These complexes have shown potential in a range of reactions, including oxidation, polymerization, and Aldol reactions. researchgate.net

Furthermore, pyrazole derivatives are instrumental in the synthesis of N-heterocyclic carbene (NHC) precursors. researchgate.netacs.orgacs.orgsioc-journal.cnnih.gov NHCs are a powerful class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric bulk. nih.gov The pyrazole core of this compound can be functionalized and subsequently converted into pyrazolium (B1228807) salts, which are the direct precursors to NHC ligands. Palladium-NHC complexes, for instance, have demonstrated high efficiency in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. researchgate.net

Heterogeneous Catalysis

The principles of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling. youtube.com Ligands derived from this compound can be immobilized on solid supports to create robust and reusable heterogeneous catalysts.

The functional groups on the pyrazole ligand, including those that can be introduced by leveraging the reactivity of the iodo-substituent, provide anchor points for grafting the catalytic complex onto materials such as silica (B1680970), alumina, or polymers. This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. youtube.com For example, a pyrazole-based ligand could be functionalized with a silane (B1218182) group, allowing it to be covalently attached to a silica surface. The subsequent metalation of this supported ligand would yield a heterogeneous catalyst.

The development of such supported catalysts is a burgeoning area of research, aiming to bridge the gap between homogeneous and heterogeneous catalysis and to design more sustainable chemical processes. youtube.com

Potential Catalytic Applications of Ligands Derived from this compound

| Ligand Type | Potential Catalytic Application | Metal Center | Reaction Type |

| Pyrazole-Schiff Base | Oxidation of Alcohols | Copper (II) | Oxidation |

| Pyrazole-Schiff Base | Polymerization of Olefins | Nickel (II) | Polymerization |

| Pyrazole-NHC | Suzuki-Miyaura Coupling | Palladium (II) | Cross-Coupling |

| Pyrazole-NHC | Buchwald-Hartwig Amination | Palladium (II) | Cross-Coupling |

| Supported Pyrazole Ligand | Asymmetric Hydrogenation | Rhodium (I) | Hydrogenation |

| Supported Pyrazole Ligand | C-H Activation | Iridium (III) | Functionalization |

This table illustrates the potential applications of ligands synthesized from this compound. The specific performance of these catalysts would depend on the detailed ligand structure, the choice of metal, and the reaction conditions.

Theoretical and Computational Chemistry Investigations of 4 Iodo 1h Pyrazole 5 Carbaldehyde

Electronic Structure and Bonding Analysis

The electronic structure of 4-Iodo-1H-pyrazole-5-carbaldehyde is fundamentally shaped by the interplay of the pyrazole (B372694) ring and its substituents: the iodine atom at position 4 and the carbaldehyde group at position 5. The pyrazole ring itself is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. eurasianjournals.com This arrangement results in a π-electron system that confers aromatic stability.

The substituents significantly modulate the electron distribution within the ring. The iodine atom, being a large and polarizable halogen, exhibits a dual electronic effect. It is electronegative, thus capable of withdrawing electron density through the sigma bond (inductive effect, -I). However, its lone pairs can participate in resonance, donating electron density to the π-system (mesomeric effect, +M). In halogens, the inductive effect generally outweighs the mesomeric effect.

The carbaldehyde group (-CHO) at position 5 is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. This group deactivates the pyrazole ring towards electrophilic attack and influences the acidity of the N-H proton.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a quantitative picture of the electronic structure. eurasianjournals.com These calculations can determine key parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy to the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, while the LUMO would be concentrated on the carbaldehyde group.

Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values would require specific DFT calculations.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Moderately low | Reflects the electron-withdrawing nature of the substituents. |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Significant | Arises from the asymmetric distribution of electron density due to the electronegative substituents. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and the pyrazole nitrogens; positive potential around the aldehydic proton and the N-H proton. | Guides intermolecular interactions and sites of electrophilic/nucleophilic attack. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for different reaction pathways.

For instance, the Vilsmeier-Haack reaction, a common method for introducing a formyl group onto a pyrazole ring, can be modeled to understand its regioselectivity and efficiency. nih.gov Similarly, nucleophilic substitution reactions at the iodinated position or condensation reactions involving the carbaldehyde group can be investigated.

DFT calculations, often at levels like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently employed for these studies. nih.gov These calculations can help rationalize experimentally observed outcomes and predict the feasibility of new transformations. For example, in cross-coupling reactions, theoretical calculations can help understand the oxidative addition and reductive elimination steps involving a metal catalyst.

Prediction of Reactivity, Regioselectivity, and Tautomeric Preference

Reactivity and Regioselectivity: The electron-withdrawing nature of both the iodo and carbaldehyde substituents significantly influences the reactivity of the pyrazole ring. The ring is generally deactivated towards electrophilic aromatic substitution. When such reactions do occur, the position of attack is directed by the combined electronic effects of the substituents. Computational models can predict the most likely sites of electrophilic and nucleophilic attack by analyzing the calculated Fukui functions or electrostatic potential maps. The carbaldehyde group itself is a primary site for nucleophilic addition.

Tautomeric Preference: Pyrazoles can exist in different tautomeric forms. researchgate.net For this compound, the primary tautomerism involves the position of the proton on the nitrogen atoms, leading to this compound and 4-Iodo-2H-pyrazole-3-carbaldehyde. While the former is the named compound, the relative stability of these tautomers can be assessed using computational methods.

Studies on substituted pyrazoles have shown that the electronic nature of the substituents plays a crucial role in determining the tautomeric equilibrium. nih.gov Electron-withdrawing groups, such as the carbaldehyde group, have been found to stabilize the tautomer where the group is at the 5-position. nih.gov Therefore, it is predicted that this compound is the more stable tautomer. The energy difference between the tautomers can be calculated to predict their relative populations at equilibrium.

Table 2: Predicted Tautomeric Preference for this compound (Note: The following data is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values would require specific calculations.)

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| This compound | 0 (Reference) | >99% |

| 4-Iodo-2H-pyrazole-3-carbaldehyde | > 2 | <1% |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound focuses on the orientation of the carbaldehyde group relative to the pyrazole ring. The rotation around the C5-C(aldehyde) bond is the primary conformational freedom. Quantum chemical calculations can map the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. The planar conformer, where the aldehyde group is coplanar with the pyrazole ring, is likely to be the most stable due to conjugation.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. eurasianjournals.commdpi.com MD simulations can explore the conformational space of the molecule and analyze intermolecular interactions, such as hydrogen bonding in solution. For this compound, MD simulations could be used to study its aggregation behavior or its interactions with a biological target, providing insights that are complementary to static quantum chemical calculations. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While specific experimental NMR data for 4-Iodo-1H-pyrazole-5-carbaldehyde is not widely published, analysis of the parent compound, 4-Iodo-1H-pyrazole, provides critical insights into the chemical environment of the pyrazole (B372694) core.

In a study comparing a series of 4-halogenated-1H-pyrazoles, the ¹H NMR spectrum of 4-Iodo-1H-pyrazole was recorded in deuterated dichloromethane (B109758) (CD₂Cl₂). Current time information in Bangalore, IN. The spectrum shows a characteristic signal for the protons at the 3 and 5 positions of the pyrazole ring. Current time information in Bangalore, IN. A comparison with other 4-halopyrazoles revealed a downfield shift for these protons as the halogen substituent was changed from chlorine to iodine. Current time information in Bangalore, IN. Density Functional Theory (DFT) calculations have been used to predict the chemical shifts, which align with the experimental data, showing the influence of the iodine substituent on the electron density of the pyrazole ring. Current time information in Bangalore, IN.

For this compound, one would expect to see a singlet for the C3-H proton and a signal for the aldehyde proton (CHO), typically in the range of 9-10 ppm. The NH proton of the pyrazole ring would also be observable, though its chemical shift can be broad and solvent-dependent. Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the aldehyde group to the C5 position of the pyrazole ring. bldpharm.com

Table 1: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 4-Halogenated-1H-pyrazoles Data presented for the analogous compound 4-Iodo-1H-pyrazole.

Source: MDPI Current time information in Bangalore, IN.

| Compound | H3,5 (Experimental) | H3,5 (Calculated) | N-H (Experimental) |

|---|---|---|---|

| 4-Iodo-1H-pyrazole | ~7.75 | 7.64 | ~10.0 |

| 4-Bromo-1H-pyrazole | ~7.70 | 7.64 | ~10.5 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.

In an ESI-MS experiment, one would expect the protonated molecule [M+H]⁺ as a prominent ion. For this compound (C₄H₃IN₂O), the theoretical exact mass is 221.98 g/mol . Fragmentation analysis would likely show the loss of typical fragments such as CO (28 Da) from the aldehyde group, and potentially cleavage of the pyrazole ring. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the mass spectrum.

Table 2: Predicted Mass Spectrometry Data for N-Substituted this compound Derivatives Data presented for analogous compounds.

Source: PubChem uni.lu

| Compound | Molecular Formula | Adduct | Predicted m/z |

|---|---|---|---|

| 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde | C₅H₅IN₂O | [M+H]⁺ | 236.95194 |

| [M+Na]⁺ | 258.93388 | ||

| 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde | C₉H₁₁IN₂O | [M+H]⁺ | 290.99888 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the arrangement of atoms in a single crystal. This technique yields precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of the parent compound, 4-Iodo-1H-pyrazole, has been determined. Current time information in Bangalore, IN. It crystallizes in the orthorhombic space group Cmme. Current time information in Bangalore, IN. The molecules form hydrogen-bonded chains (catemers) in the solid state, with an intermolecular N···N distance of 2.87(3) Å. Current time information in Bangalore, IN. The pyrazole ring is planar, and the iodine atom lies within this plane. Current time information in Bangalore, IN. This structural information for the core pyrazole moiety is crucial for understanding the likely solid-state conformation of its derivatives. Current time information in Bangalore, IN.mdpi.com

For this compound, one would anticipate that the pyrazole ring remains planar. The orientation of the carbaldehyde group relative to the ring and the intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen and the pyrazole N-H, would be of significant interest.

Table 3: Crystallographic Data for the Analogous Compound 4-Iodo-1H-pyrazole

Source: MDPI Current time information in Bangalore, IN.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 3.864(3) |

| b (Å) | 16.518(11) |

| c (Å) | 7.644(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 488.0(6) |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the separation of compounds from reaction mixtures and for the assessment of purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions, while column chromatography is employed for purification. guidechem.com

For pyrazole-carbaldehyde syntheses, TLC is a standard method to follow the consumption of starting materials and the formation of the product, often visualized under UV light. guidechem.com Purification is typically achieved by flash column chromatography using silica (B1680970) gel as the stationary phase. guidechem.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quantitative purity analysis. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time and peak purity, as determined by a diode array detector (DAD) or a mass spectrometer (LC-MS), would establish the identity and purity of the compound.

While specific operational parameters for this compound are not published, general methods for pyrazole derivatives provide a strong starting point for method development.

Future Research Directions and Emerging Opportunities in Pyrazole Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry. mdpi.com For 4-Iodo-1H-pyrazole-5-carbaldehyde, future research will likely prioritize the development of greener, more efficient synthetic routes that minimize environmental impact and improve atom economy.

Current synthesis often involves multi-step processes, including the Vilsmeier-Haack reaction for formylation and subsequent iodination. researchgate.netumich.edu While effective, these methods can involve harsh reagents and generate significant waste. The future lies in developing more elegant and sustainable alternatives. Green chemistry principles, such as the use of eco-friendly catalysts and solvents, are becoming central to synthetic design. jetir.orgmdpi.com Research into novel approaches like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for pyrazole (B372694) derivatives, presents a promising avenue. mdpi.comnih.gov

A key opportunity lies in creating a one-pot synthesis that combines iodination and formylation, potentially using a dual-function catalyst or flow chemistry system. This would streamline the production of this compound, making this valuable building block more accessible.

Table 1: Comparison of Synthetic Approaches for Pyrazolecarbaldehydes

| Feature | Traditional Synthesis (e.g., Vilsmeier-Haack) | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often involves stoichiometric amounts of POCl₃, strong acids. umich.edu | Use of recyclable catalysts, benign solvents (e.g., water, ethanol). jetir.org |

| Conditions | Can require harsh temperatures and prolonged reaction times. umich.edu | Microwave-assisted reactions, solvent-free conditions, ambient temperatures. mdpi.comnih.gov |

| Efficiency | Multi-step processes with purification at each stage. | One-pot or continuous flow processes. nih.gov |

| Byproducts | Generates significant chemical waste. | Minimal waste generation, higher atom economy. |

Exploration of Novel Catalytic Transformations for Diverse Functionalization

The this compound scaffold possesses two highly reactive functional groups: the C-I bond and the aldehyde. This dual functionality is ripe for exploration through modern catalytic methods to generate a diverse library of new molecules.

The iodine atom at the 4-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. rsc.org Future work will undoubtedly explore a wide range of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to install new carbon-carbon and carbon-heteroatom bonds. The development of novel catalysts that are more efficient, operate under milder conditions, and exhibit high regioselectivity will be crucial. elsevierpure.com

Simultaneously, the aldehyde group offers a gateway to numerous transformations. It can participate in condensations, reductive aminations, and serve as a director for further C-H functionalization on the pyrazole ring. The interplay between the reactivity of the iodo and aldehyde groups could be exploited for selective, stepwise functionalization, enabling precise control over the final molecular structure. Protic pyrazole complexes, where the N-H group participates in catalysis, represent another emerging area that could lead to new metal-ligand cooperative transformations. mdpi.commdpi.com

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| 4-Iodo | Suzuki Coupling | Aryl/heteroaryl substitution |

| Sonogashira Coupling | Alkynyl substitution | |

| Buchwald-Hartwig Amination | C-N bond formation | |

| 5-Carbaldehyde | Aldol Condensation | α,β-Unsaturated ketone formation |

| Reductive Amination | Substituted amine synthesis | |

| Wittig Reaction | Alkene formation |

Integration into the Synthesis of Complex Molecular Architectures

As a bifunctional building block, this compound is an excellent starting point for the synthesis of complex molecular architectures, particularly fused heterocyclic systems. mdpi.com Pyrazoles are frequently used as precursors for bicyclic systems, which are common motifs in pharmacologically active compounds. mdpi.comnih.gov

Future research will focus on leveraging the reactivity of the aldehyde and iodo groups to construct novel polycyclic frameworks. For instance, the aldehyde can be condensed with a binucleophile, followed by an intramolecular cross-coupling reaction involving the iodo group to close a new ring. This strategy could lead to the discovery of new pyrazolo-fused systems. The reaction of pyrazole derivatives with hydrazine (B178648), for example, can lead to the formation of pyrazolo[3,4-d]pyridazin-7-ones. umich.edu

Furthermore, the pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, forming structured coordination complexes and metal-organic frameworks (MOFs). nih.govnih.gov The functional handles on this compound could be used to tune the properties of these materials or to post-synthetically modify them.

Table 3: Examples of Complex Architectures from Pyrazole Building Blocks

| Starting Material Type | Resulting Architecture | Significance |

|---|---|---|

| Pyrazole-4-carbaldehydes | Pyrazolo[3,4-d]pyridazines umich.edu | Biologically active heterocyclic cores |

| Aminopyrazoles | Pyrazole-oxindole hybrids mdpi.com | Hybrid systems for drug discovery |

| Protic Pyrazoles | Pincer-type metal complexes mdpi.commdpi.com | Applications in homogeneous catalysis |

| Pyrazole Acetamides | Supramolecular coordination complexes nih.gov | Materials with defined 1D and 2D structures |

Expansion of Applications in Materials Science and Interdisciplinary Research

While pyrazoles are well-established in medicinal chemistry, their potential in materials science is an expanding frontier. mdpi.comresearchgate.net Derivatives of this compound could find applications as advanced materials with tailored electronic or optical properties. smolecule.com

Recent studies have highlighted the luminescent properties of certain pyrazole derivatives, including aggregation-induced emission (AIE), making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgnih.gov The introduction of a heavy atom like iodine can influence photophysical properties such as phosphorescence, opening avenues for new types of photoactive materials. Future work should involve synthesizing derivatives of this compound and systematically studying their photophysical characteristics.

In interdisciplinary research, this compound could be used to design specific molecular probes. For example, a biocompatible fluorophore based on a pyrazole-4-carboxaldehyde has been used for the detection of dopamine. acs.org By modifying the this compound scaffold, researchers could develop novel sensors for detecting specific ions or biomolecules. mdpi.com

Table 4: Potential Materials Science Applications

| Application Area | Role of this compound Derivative | Key Structural Feature |

|---|---|---|

| Organic Electronics | Emitter or host material in OLEDs. rsc.orgnih.gov | Conjugated pyrazole core, heavy atom effect from iodine. |

| Chemical Sensors | Fluorescent or colorimetric probe. mdpi.comacs.org | Functional aldehyde group for binding analytes. |

| Coordination Polymers | Organic linker for MOFs. nih.govnih.gov | N-donor atoms of the pyrazole ring. |

| Agrochemicals | Scaffold for new pesticides. smolecule.com | Functionalized pyrazole core. |

Advancements in In-Situ Spectroscopic Monitoring of Reactions Involving Pyrazolecarbaldehydes

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The application of in-situ spectroscopic techniques to monitor reactions involving pyrazolecarbaldehydes in real-time is a significant emerging opportunity.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the concentration of reactants, intermediates, and products as a reaction progresses. rsc.org For reactions involving this compound, one could use in-situ FTIR to monitor the characteristic carbonyl (C=O) stretch of the aldehyde to precisely track its consumption. rsc.orgrsc.org This provides invaluable kinetic data that can elucidate the reaction mechanism and identify rate-limiting steps or transient intermediates.

Future advancements will likely involve coupling these spectroscopic methods with automated reaction platforms and computational modeling. This synergy will enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new transformations and the optimization of synthetic routes for derivatives of this compound. rsc.org

Table 5: In-Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Information Provided | Application to Pyrazolecarbaldehyde Reactions |

|---|---|---|

| In-situ FTIR | Real-time tracking of functional group changes. rsc.org | Monitoring the aldehyde C=O band disappearance and product appearance. |

| In-situ NMR | Detailed structural information on species in solution. nih.gov | Identifying and characterizing reaction intermediates and byproducts. |

| DRIFTS | Analysis of surface-adsorbed species in heterogeneous catalysis. rsc.org | Studying the interaction of the pyrazole with a solid catalyst surface. |

| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation. rsc.org | Tracking the formation of conjugated systems in coupling reactions. |

Q & A

Q. What are the established synthetic routes for preparing 4-Iodo-1H-pyrazole-5-carbaldehyde?

A common approach involves cyclocondensation of hydrazine derivatives with iodinated precursors. For example:

- Iodine-mediated cyclization : Molecular iodine catalyzes the formation of pyrazole rings under mild conditions, as demonstrated in the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles .

- Formaldehyde alkylation : Reacting iodinated pyrazole intermediates with formaldehyde under alkaline conditions can introduce the carbaldehyde group, as seen in the synthesis of trifluoromethyl-substituted pyrazole carbaldehydes .

- Multi-step pathways : Sonogashira coupling or hydrazine hydrate reactions with azido precursors can yield functionalized pyrazole derivatives, such as fused heterocycles .

Q. How is this compound characterized structurally?

Key methods include:

- X-ray crystallography : SHELX software refines crystallographic data to confirm bond lengths, angles, and iodine positioning . ORTEP-3 generates graphical representations of the molecular structure .

- Spectroscopy : and NMR identify aldehyde protons (δ ~9-10 ppm) and iodine-induced deshielding effects. IR spectroscopy confirms the carbonyl stretch (~1700 cm) .

- Validation tools : PLATON or CCDC software checks for crystallographic disorders or twinning, critical for iodine-containing structures .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Contradictions (e.g., disorder in iodine positions) require:

- Multi-refinement strategies : Use SHELXL to test alternative occupancy models and validate against Fo-Fc maps .

- Complementary techniques : Pair X-ray data with DFT calculations (e.g., bond-length analysis) to reconcile discrepancies, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- High-resolution data : Collect synchrotron data at low temperatures to minimize thermal motion artifacts .

Q. What methodological optimizations improve iodine-mediated cyclization yields?

Key factors include:

- Catalyst loading : Evidence suggests 10 mol% iodine in ethanol at 60°C maximizes selectivity for pyrazole rings .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic iodination but may require post-reaction aldehyde protection .

- Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) stabilizes intermediates, reducing side reactions .

Q. How can this compound be utilized to design fused heterocyclic systems?

- Hydrazine-based annulation : Reacting with hydrazine hydrate under reflux forms pyrazolo[3,4-c]pyrazoles via azide intermediates. Room-temperature conditions favor amine-substituted products .

- Cross-coupling reactions : Sonogashira or Suzuki-Miyaura reactions with alkynes/aryl boronic acids extend conjugation for optoelectronic applications .

- Heteroatom incorporation : Thiophene or isoxazole fusion via cycloaddition reactions enhances bioactivity .

Q. What computational strategies predict the reactivity of this compound?

- DFT calculations : Optimize transition states for iodination or aldehyde oxidation using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates to guide synthetic design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.